molecular formula C19H20N4O2 B1677041 Nuvenzepine CAS No. 96487-37-5

Nuvenzepine

Cat. No. B1677041
CAS RN: 96487-37-5
M. Wt: 336.4 g/mol
InChI Key: HPKYRXAEGNUARA-UHFFFAOYSA-N
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Description

Nuvenzepine is an mAChR antagonist that was previously in phase I clinical trials for the treatment of gastrospasm . It shares the antimuscarinic properties of pirenzepine but also has a weak H1-blocking action . Nuvenzepine is selective for M1 receptors .


Molecular Structure Analysis

The molecular formula of Nuvenzepine is C19H20N4O2 . It is part of the 1,4-Benzodiazepines class, which typically consists of a fused benzene and diazepine ring .


Physical And Chemical Properties Analysis

The molecular weight of Nuvenzepine is 336.39 . It appears as a solid and its color ranges from white to off-white . More specific physical and chemical properties may be found in specialized databases or literature.

properties

IUPAC Name

11-(1-methylpiperidine-4-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-11-8-13(9-12-22)19(25)23-16-7-3-2-6-15(16)21-18(24)14-5-4-10-20-17(14)23/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKYRXAEGNUARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242276
Record name Nuvenzepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nuvenzepine

CAS RN

96487-37-5
Record name Nuvenzepine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nuvenzepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NUVENZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OMO7K4W74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
E Barocelli, V Ballabeni, M Chiavarini, E Molina… - Pharmacological …, 1994 - Elsevier
… , nuvenzepine inhibited histamine-induced ileal motor activity in a dualistic manner, behaving as an irreversible competitive H, antagonist (pA2=5.02f0. 11). Nuvenzepine … , nuvenzepine …
Number of citations: 10 www.sciencedirect.com
G Caselli, MP Ferrari, G Tonon, G Clavenna… - Journal of …, 1991 - Elsevier
… Abstract 0 A sensitive method for the quantitation of small amounts of nuvenzepine, a new M… of nuvenzepine in eight healthy volunteers treated PO with 15 or 25 mg of nuvenzepine HCI. …
Number of citations: 6 www.sciencedirect.com
E Barocelli, M Chiavarini, A Gentile… - Farmaco (Societa …, 1990 - europepmc.org
… Furthermore, in conscious cats, nuvenzepine inhibited pentagastrin-stimulated gastric acid … and antispastic activities displayed by nuvenzepine and pirenzepine suggest that the new …
Number of citations: 5 europepmc.org
E Barocelli, V Ballabeni, M Chiavarini, A Caretta… - Pharmacological …, 1995 - Elsevier
… to further examine the spasmolytic effect of nuvenzepine in separate isolated portions of the … activity of nuvenzepine on different intestinal regions provided with spontaneous motility. …
Number of citations: 13 www.sciencedirect.com
M BORSA - academia.edu
… 0 A sensitive method for the quantitation of small amounts of nuvenzepine, a new M,-… levels of nuvenzepine in eight healthy volunteers treated PO with 15 or 25 mg of nuvenzepine HCI. …
Number of citations: 0 www.academia.edu
F Novelli, A Sparatore, B Tasso, F Sparatore - Bioorganic & medicinal …, 1999 - Elsevier
Quinolizidinyl derivatives of the tricyclic systems characterizing pirenzepine and nuvenzepine, were prepared and tested as ligands for muscarinic M 1 , M 2 and M 3 receptors; 5,11-…
Number of citations: 26 www.sciencedirect.com
M Eltze, E Mutschler, G Lambrecht - European journal of pharmacology, 1992 - Elsevier
… In contrast, the novel pirenzepine analogue nuvenzepine was selective for M 1 receptors (pa 2 = 6.63−7.74). The lack of selectivity of cyproheptadine, pizotifen and kitotifen is reflected …
Number of citations: 27 www.sciencedirect.com
G Cignarella, D Barlocco, S Villa, MM Curzu… - European journal of …, 1992 - Elsevier
… are reported in tables I, II, compared with Nuvenzepine.HCl, taken as reference drug. All … In the same test Nuvenzepine’s protection at a dose of 20 mg/kg was 72%. It is of interest to …
Number of citations: 10 www.sciencedirect.com
M Asif - Mini reviews in medicinal chemistry, 2014 - ingentaconnect.com
… EtOH and acidic ASA models, compared with Nuvenzepine.HCl, as reference drug. All … In the same test Nuvenzepine’s protection at a dose of 20 mg/kg was 72%. It is interesting to …
Number of citations: 45 www.ingentaconnect.com
A Lavezzo, A Bestetti, H Carrettoni… - Pharmacological …, 1990 - Academic Press
Number of citations: 1

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